5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O/c7-5(12)6-10-9-4-3-8-1-2-11(4)6/h8H,1-3H2,(H2,7,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOSLUADNQZCIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(=O)N)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211520-33-0 | |
| Record name | 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine hydrate with 2-chloropyrazine in ethanol at elevated temperatures, followed by the addition of sodium hydroxide to adjust the pH . The reaction mixture is then cooled, and the product is isolated through filtration and purification steps.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of commercially available and inexpensive reagents makes the process cost-effective. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolopyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine exhibit antimicrobial properties. Studies have shown that modifications to the triazole ring can enhance activity against a range of bacterial strains. For instance, compounds with halogen substitutions have demonstrated increased efficacy against resistant strains of bacteria and fungi .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies suggest that certain derivatives can induce apoptosis in cancer cell lines by targeting specific pathways involved in cell proliferation and survival. The mechanism of action appears to involve the inhibition of key enzymes responsible for cancer cell metabolism .
Neurological Applications
Another promising area is the compound's potential as a neuroprotective agent. Research has indicated that it may help mitigate oxidative stress in neuronal cells, suggesting a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Agricultural Applications
Pesticides and Herbicides
The unique structure of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has led to its exploration as a base for developing new pesticides and herbicides. Compounds derived from it have shown effectiveness in controlling various agricultural pests while exhibiting low toxicity to non-target organisms .
Plant Growth Regulators
Additionally, some derivatives have been studied for their ability to act as plant growth regulators. These compounds can enhance growth rates and improve resistance to environmental stressors in crops .
Materials Science
Polymer Chemistry
In materials science, 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is being researched as a building block for creating novel polymers with enhanced properties. Its incorporation into polymer matrices has shown potential for improving thermal stability and mechanical strength .
Nanotechnology
The compound's unique properties make it suitable for applications in nanotechnology. It can be utilized in the synthesis of nanoparticles with specific functionalities for drug delivery systems or as catalysts in various chemical reactions .
Case Studies
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity and thereby exerting its therapeutic effects. The pathways involved often include modulation of enzyme activity and interference with cellular signaling processes .
Comparison with Similar Compounds
Key Observations :
Antidiabetic Activity
The target compound’s derivatives (e.g., sitagliptin) exhibit potent DPP-4 inhibition (IC₅₀ < 10 nM), reducing blood glucose levels . In contrast, 3-trifluoromethyl analogues demonstrate dual functionality, showing antimicrobial activity against E. coli DNA Gyrase-A with docking scores up to -8.5 kcal/mol .
Antihypertensive and Diuretic Effects
Triazolo[4,3-a]pyrazine derivatives with thiadiazole or oxadiazole substituents (e.g., compound 18d) exhibit antihypertensive activity comparable to captopril, likely via angiotensin-converting enzyme (ACE) modulation .
Cytotoxic and Neuroprotective Potential
Compounds with 7-aryl substitutions (e.g., 3,7-disubstituted derivatives) show cytotoxic and cerebroprotective activity, attributed to π-π stacking and membrane interactions .
Physicochemical and Crystallographic Properties
- Crystallography: Derivatives like 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f]triazin-8-one (compound 4) crystallize in monoclinic systems (space group P21/c) with extensive N–H···N hydrogen bonding and π-π stacking, enhancing stability .
- Solubility : The target compound’s carboxamide group improves aqueous solubility compared to methyl or trifluoromethyl analogues .
- Molecular Weight : Ranges from 138.17 (3-methyl variant) to >300 g/mol for sulfonamide derivatives .
Biological Activity
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula: C6H8N4O
- Molecular Weight: 152.16 g/mol
- IUPAC Name: this compound
Its structure includes a triazole ring fused to a pyrazine moiety, which is significant in contributing to its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance:
- Case Study: A derivative demonstrated significant anti-tumor activity against various cancer cell lines including A549 (lung), MCF-7 (breast), and HeLa (cervical) with IC50 values of 0.83 µM, 0.15 µM, and 2.85 µM respectively . This suggests a strong potential as a chemotherapeutic agent.
- Mechanism of Action: The anticancer effects are attributed to the induction of apoptosis through mitochondrial pathways. Specific compounds have been shown to up-regulate pro-apoptotic proteins like Bax while down-regulating anti-apoptotic proteins such as Bcl-2 .
2. Antibacterial Activity
The compound also exhibits antibacterial properties:
- Study Findings: In vitro tests revealed that certain derivatives showed moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, one derivative had MIC values of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli, comparable to standard antibiotics like ampicillin .
- Mechanism: The antibacterial action is believed to involve disruption of bacterial cell membrane integrity and inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV .
3. Antidiabetic Activity
Notably, some derivatives of this compound are linked to antidiabetic effects:
- Pharmacological Insight: The compound's structure is similar to sitagliptin phosphate, a drug used in treating type II diabetes mellitus. This connection suggests potential for developing new antidiabetic agents based on its scaffold .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | A549 | 0.83 µM | Induction of apoptosis via mitochondrial pathways |
| MCF-7 | 0.15 µM | Up-regulation of Bax; down-regulation of Bcl-2 | |
| HeLa | 2.85 µM | Cell cycle arrest and apoptosis | |
| Antibacterial | Staphylococcus aureus | 32 µg/mL | Disruption of cell membrane |
| Escherichia coli | 16 µg/mL | Inhibition of DNA gyrase and topoisomerase IV | |
| Antidiabetic | - | - | Similarity to sitagliptin phosphate |
Q & A
Q. What are the key synthetic routes for preparing 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine derivatives, and how are intermediates purified?
Methodological Answer: A common approach involves multi-step synthesis starting with Boc-protected intermediates. For example, tert-butyl 3-(pyrazin-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate undergoes HCl/EtOH-mediated deprotection to yield the free base, followed by purification via silica gel chromatography (10% MeOH in DCM) with a 61% yield . Alternative routes use 1-[2-(trimethylsilyl)ethoxycarbonyloxy]pyrrolidin-2,5-dione for carboxylation, requiring anhydrous DMF and DIPEA as a base .
Q. How is the structural identity of triazolo-pyrazine derivatives confirmed during synthesis?
Methodological Answer: Structural validation typically employs a combination of:
- LC-MS : Symmetry C18 columns with UV detection (254 nm) and mobile phases like ACN:H2O (0.1% H3PO4) for retention time analysis .
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl groups at C3) .
- HPLC-PDA : To detect impurities such as 7-nitroso derivatives, critical for genotoxicity assessments .
Q. What is the mechanism of action for triazolo-pyrazine derivatives in targeting enzymes like DPP-4?
Methodological Answer: Sitagliptin, a derivative of this scaffold, inhibits DPP-4 via competitive binding to the catalytic site. The trifluoromethyl group at C3 enhances hydrophobic interactions with the S2 pocket of DPP-4, while the pyrazine ring participates in π-π stacking with Tyr547 . Kinetic assays (IC50 determination) using fluorogenic substrates (e.g., H-Gly-Pro-AMC) are standard for validating inhibitory potency .
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoromethyl vs. methyl groups) impact bioactivity and metabolic stability?
Methodological Answer: Comparative SAR studies reveal:
- Trifluoromethyl substitution (e.g., in sitagliptin) improves metabolic stability by reducing CYP450-mediated oxidation, as shown in microsomal incubation assays .
- Methyl groups (e.g., 3-methyl derivatives) enhance antiviral activity against retroviruses like HIV, likely by increasing membrane permeability .
- Carboxamide functionalization at C3 (e.g., in urea/thiourea derivatives) broadens antimicrobial activity via hydrogen bonding with bacterial targets .
Q. What analytical strategies address contradictions in impurity profiling (e.g., nitrosamine vs. efficacy data)?
Methodological Answer: Nitrosamine impurities (e.g., 7-nitroso-3-(trifluoromethyl)-triazolo-pyrazine) require ultra-sensitive detection due to genotoxicity thresholds (EMA limit: 37 ng/day). Conflicting data between impurity levels and therapeutic efficacy are resolved via:
Q. How are metabolic pathways elucidated for triazolo-pyrazine derivatives in preclinical models?
Methodological Answer:
- Radiolabeled tracing : ¹⁴C-labeled derivatives are administered to rodents, with metabolites extracted from plasma/urine and analyzed via radio-HPLC .
- Mass spectrometry imaging (MSI) : Spatial distribution in tissues (e.g., liver, kidney) identifies major metabolites like hydroxylated or glucuronidated forms .
Q. What experimental designs mitigate off-target effects in kinase inhibition studies?
Methodological Answer:
- Selectivity panels : Profiling against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits .
- Cellular ROS assays : Differentiated THP-1 cells treated with H2DCFDA to quantify oxidative stress, a common off-target effect of triazolo-pyrazines .
Q. How do enantiomeric differences in triazolo-pyrazine derivatives affect pharmacological outcomes?
Methodological Answer: The (R)-configuration at C7 in sitagliptin is critical for DPP-4 binding. Enantioselective synthesis uses:
Q. What in vivo models validate the therapeutic potential of novel derivatives?
Methodological Answer:
Q. How are computational methods (e.g., docking, MD simulations) applied to optimize triazolo-pyrazine scaffolds?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
